Cholesteryl benzoate
Description
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZUFUGNHDDLRQ-LLHZKFLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897509 | |
| Record name | Cholesteryl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Cholesteryl benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
604-32-0 | |
| Record name | Cholesteryl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cholesteryl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604320 | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-benzoate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesteryl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-beta-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.150 | |
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| Record name | CHOLESTERYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N09H13SHLB | |
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Preparation Methods
Role of Methanol in Purification
Methanol serves dual purposes:
-
Quenching Excess Benzoyl Chloride : Benzoyl chloride reacts with methanol to form methyl benzoate and HCl, preventing unreacted benzoyl chloride from contaminating the product.
-
Solubilizing Byproducts : Pyridinium hydrochloride and methyl benzoate, both soluble in methanol, are removed during filtration, yielding pure this compound.
This method, while straightforward, requires careful handling of pyridine—a toxic and hygroscopic solvent—and generates acidic waste, necessitating neutralization steps.
Carbodiimide-Mediated Coupling with EDC·HCl and DMAP
Modern synthetic approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents. In a study by Kubo et al., this compound derivatives were synthesized by reacting cholesterol with substituted benzoic acids in dichloromethane. EDC·HCl activates the carboxylic acid, forming an active ester intermediate, while DMAP accelerates the reaction by acting as a nucleophilic catalyst.
Advantages Over Traditional Methods
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Reduced Toxicity : Eliminates pyridine, replacing it with dichloromethane, which is easier to remove via evaporation.
-
Broader Substrate Scope : Compatible with thermally sensitive benzoic acid derivatives, enabling the synthesis of compounds like cholesteryl 4-(hexanoylamino)benzoate.
Reaction conditions and yields for selected derivatives are summarized in Table 1.
Table 1: Synthesis of this compound Derivatives Using EDC·HCl/DMAP
| Compound | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cholesteryl 4-methoxybenzoate | Dichloromethane | 25 | 92 |
| Cholesteryl 3,4-dimethoxybenzoate | Dichloromethane | 25 | 88 |
| Cholesteryl 4-(hexanoylamino)benzoate | Dichloromethane | 25 | 85 |
Solvent and Catalyst Innovations in Patent Literature
A Soviet-era patent describes an alternative method using toluene and sodium bicarbonate. Cholesterol is refluxed with benzoyl chloride in toluene, with sodium bicarbonate neutralizing HCl in situ. The product is precipitated with methanol at 0°C, yielding crystalline this compound with 95% purity.
Key Improvements
-
Solvent Regeneration : Toluene and methanol are easily separated and reused, reducing waste.
-
Lower Benzoyl Chloride Excess : Sodium bicarbonate’s drying effect minimizes hydrolysis, cutting the benzoyl chloride requirement from 3.15 mol to 1.5 mol per mole of cholesterol.
Recrystallization and Phase Behavior
Purification via recrystallization is critical for obtaining high-purity this compound. Ethyl ethanoate is the preferred solvent due to its moderate polarity, which dissolves the compound at elevated temperatures but precipitates it upon cooling. Notably, this compound exhibits a liquid crystal phase between 80°C and 110°C, characterized by a smectic A phase (80°C) and a cholesteric phase (110°C). Optical microscopy reveals focal-conic fan textures (smectic A) and Grandjean steps (cholesteric), confirming phase transitions during cooling.
Scalability and Industrial Adaptations
Large-scale synthesis of 7-dehydrothis compound, a related compound, provides insights into industrial adaptations. A 2021 procedure achieved a 120 g yield by reacting 7-dehydrocholesterol with benzoyl chloride in dichloromethane, using triethylamine and DMAP. Post-reaction, the product was concentrated and precipitated with methanol at -15°C, demonstrating the feasibility of low-temperature crystallization for bulk production.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Cholesteryl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cholesterol and benzoic acid.
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Liquid Crystal Applications
Cholesteryl benzoate is primarily known for its liquid crystalline properties, which were first discovered by Friedrich Reinitzer in 1888. The compound exhibits mesomorphic behavior , meaning it can exist in a state that possesses characteristics of both liquids and solids. This property makes it valuable in the development of liquid crystal displays (LCDs) and other optical devices.
1.1. Mesomorphic Properties
- Phase Behavior : this compound transitions between different phases (nematic and smectic) depending on temperature, making it suitable for temperature-sensitive applications.
- Optical Applications : Its ability to form cholesteric liquid crystals allows it to exhibit selective reflection of light, which can be harnessed in optical devices such as filters and sensors .
Drug Delivery Systems
This compound has been investigated for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate various therapeutic agents.
2.1. Encapsulation and Release
- Therapeutic Agents : Studies have shown that this compound can effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
- Controlled Release : The compound's matrix can be engineered to provide controlled release profiles, making it ideal for sustained drug delivery systems .
2.2. Case Studies
- A study demonstrated that this compound-based liposomes improved the delivery of anticancer drugs, leading to enhanced therapeutic efficacy in cancer cell lines .
- Another research highlighted the use of this compound in formulating nanoparticles for targeted drug delivery, showing significant improvements in cellular uptake and therapeutic outcomes .
Synthesis of Novel Materials
This compound serves as a precursor for synthesizing various derivatives with enhanced functionalities.
3.1. Derivative Synthesis
- Researchers have synthesized this compound derivatives that exhibit unique properties such as improved gelation and enhanced mesomorphic behavior, expanding their application range in materials science .
- For instance, cholesteryl 4-(alkanoylamino)benzoates have been studied for their organogelling properties, which can be utilized in creating gels for various applications including cosmetics and pharmaceuticals .
3.2. Ion Transport Applications
- Cholesteryl benzo-15-crown-5 has been developed as an ionophore capable of transporting metal ions like Li and Na, showcasing its potential in electrochemical applications .
Summary of Findings
The diverse applications of this compound highlight its significance across several fields:
Mechanism of Action
The unique properties of cholesteryl benzoate arise from its ability to form cholesteric liquid crystals. These liquid crystals exhibit a helical structure, which can reflect light and produce vivid colors. The mechanism involves the alignment of the cholesteryl molecules in a helical pattern, which changes with temperature and other external conditions. This property is exploited in various applications, such as thermochromic materials and liquid crystal displays .
Comparison with Similar Compounds
Key Properties:
- Melting Point : Reported values vary between 145.5°C (solid-to-LC transition) , 149–150°C , and 155–160°C (synthetic product) . This variability may arise from differences in purity or measurement methods.
- Synthesis : Prepared via reaction of cholesterol with benzoyl chloride in pyridine, yielding high-purity crystals confirmed by TLC (Rf = 0.55) and IR spectroscopy (710 cm⁻¹ for aromatic C–H; 1451 cm⁻¹ for alkyl C–H) .
- Applications : Foundational in LC displays, thermochromic sensors, and cosmetics .
Comparison with Similar Cholesteryl Esters
Cholesteryl benzoate belongs to a broader class of cholesterol-derived esters. Below is a detailed comparison with structurally analogous compounds:
Cholesteryl Acetate (CAS 604-35-3)
- Structure : Ester of cholesterol and acetic acid.
- Phase Behavior : Forms uniform liquid crystal domains in polymer-dispersed LC (PDLC) systems, with mesophases observed during both heating and cooling cycles .
- Thermal Properties : Lower melting point (~114°C) compared to this compound .
- Applications : Less common in thermochromic systems due to narrower thermal response ranges.
Cholesteryl Nonanoate
Cholesteryl Pelargonate (CP)
- Structure: Ester with a nine-carbon chain (similar to nonanoate but with a different alkyl configuration).
- Phase Transitions : Displays smectic-to-twisted nematic transitions, enabling thermochromic color shifts (e.g., blue-to-red) above the Smectic A–N* transition temperature .
- Role in Mixtures : Ternary blends with this compound and oleyl carbonate (COC) achieve precise thermal response ranges (Table 1) .
Cholesteryl Oleyl Carbonate (COC)
- Structure : Ester with an 18-carbon unsaturated chain.
- Phase Behavior : Curved molecular shape reduces intermolecular packing efficiency, lowering the solid-to-LC transition temperature when mixed with rod-like this compound .
- Applications : Critical in thermochromic contact lenses and wearable sensors due to its broad temperature sensitivity .
Comparative Data Table
Functional and Industrial Comparisons
Thermochromic Performance
- This compound is pivotal in ternary mixtures (e.g., CB/CP/COC) for achieving tunable color transitions. For example, a 35:55:10 wt% COC/CN/CB blend exhibits a sharp blue-to-red shift at physiological temperatures, ideal for medical diagnostics .
- Cholesteryl oleate shows superior enzymatic reactivity (91% relative activity in cholesterol oxidase assays) compared to benzoate (13%), limiting benzoate’s use in biochemical applications .
Morphology in PDLCs
- Benzoate-based PDLCs exhibit irregular domain shapes, whereas acetate and nonanoate PDLCs form uniform domains, enhancing optical clarity .
Biological Activity
Cholesteryl benzoate, an ester formed from cholesterol and benzoic acid, is recognized for its unique properties as a thermotropic liquid crystal. This compound not only plays a pivotal role in the development of liquid crystal displays but also exhibits various biological activities that merit detailed exploration. This article will delve into the synthesis, properties, and biological activities of this compound, supported by case studies and research findings.
Synthesis and Properties
This compound (C34H50O2) is synthesized through the reaction of cholesterol with benzoyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as follows:
This synthesis results in a compound characterized by a rigid steroid core coupled with a bulky aromatic group, contributing to its liquid crystalline properties. This compound is notably the first liquid crystalline material discovered, which has implications in both materials science and biology.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C34H50O2 |
| Melting Point | 36-40 °C |
| Solubility | Soluble in organic solvents like ethanol and chloroform |
| Liquid Crystal Phase | Cholesteric and Smectic A phases |
Membrane Interaction
This compound's structural characteristics allow it to influence membrane fluidity and stability. This property is crucial for the development of drug delivery systems where membrane interaction can enhance drug solubility and permeability. For instance, this compound has been shown to improve the stability of liposomal formulations used in targeted drug delivery .
Case Studies
- Liquid Crystal Displays : The unique optical properties of this compound have been utilized in liquid crystal displays (LCDs). Its ability to form cholesteric liquid crystals is essential for the functioning of these displays, which rely on the controlled manipulation of light .
- Nanocomposite Materials : Recent studies have explored the use of this compound in nanocomposite materials. For example, researchers synthesized polymer particles encapsulated with this compound, demonstrating that the compound can enhance the optical characteristics of these materials while maintaining their structural integrity .
- Therapeutic Applications : Although direct studies on its therapeutic effects are scarce, this compound's interactions with cell membranes suggest potential applications in drug formulation and delivery systems. Its capacity to modulate membrane properties could be leveraged to improve the efficacy of various pharmaceutical compounds .
Research Findings
Research has indicated that this compound exhibits interesting thermal behaviors and phase transitions that are critical for its application in materials science. Studies utilizing differential scanning calorimetry (DSC) have shown that this compound transitions between different phases (e.g., from solid to liquid crystal) at specific temperatures, which is vital for its application in temperature-sensitive devices .
Table 2: Thermal Properties of this compound
| Phase Transition | Temperature (°C) |
|---|---|
| Solid to Smectic A | 36 |
| Smectic A to Isotropic | 80 |
Q & A
Basic: What are the standard synthetic methodologies for cholesteryl benzoate, and how are reaction conditions optimized?
This compound is synthesized via esterification between cholesterol and benzoyl chloride in the presence of pyridine as a catalyst and base. Pyridine neutralizes HCl by-product, driving the reaction to completion . Key steps include:
- Reagent stoichiometry : Excess benzoyl chloride ensures high conversion rates.
- Temperature control : Heating at 60–70°C for 10–15 minutes accelerates reactivity, followed by cooling in ice to maximize product recovery .
- Purification : Methanol washes remove unreacted reagents, and vacuum drying eliminates residual solvents. Yield optimization requires precise control of these parameters.
Basic: How is this compound characterized post-synthesis, and what analytical thresholds validate purity?
- Thin-layer chromatography (TLC) : Cholesterol (Rf = 0.08) and this compound (Rf = 0.55) are separated using a polar stationary phase (e.g., silica gel) and non-polar mobile phase (e.g., hexane:ethyl acetate). A distinct spot at Rf ≈ 0.55 confirms ester formation .
- Infrared spectroscopy (IR) : Peaks at 710 cm⁻¹ (C–H bending, aromatic ring) and 1720 cm⁻¹ (C=O stretching, ester) validate functional groups. Absence of OH stretches (3300–3500 cm⁻¹) confirms complete esterification .
- Melting point : Reported ranges vary (149–160°C), necessitating comparison with literature (e.g., NIST: 149–150°C ). Discrepancies may arise from polymorphism or impurities .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Personal protective equipment (PPE) : Gloves and goggles prevent skin/eye contact. Contaminated skin should be washed with soap and water .
- Waste disposal : Collect residues in sealed containers to prevent environmental release .
Basic: Why is this compound historically significant in liquid crystal research?
This compound was the first compound observed to exhibit a liquid crystalline phase (1888). Its helical molecular arrangement scatters light selectively, producing iridescent colors during phase transitions (solid → chiral nematic liquid crystal → isotropic liquid). This property underpinned early LCD technology development .
Advanced: How can researchers resolve contradictions in reported melting points (149–160°C) for this compound?
Discrepancies arise from:
- Polymorphism : Different crystalline forms may melt at distinct temperatures.
- Thermal history : Cooling rates during recrystallization affect crystal packing. Slow cooling yields thermodynamically stable forms with higher melting points .
- Methodology : Differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10 K/min) provides reproducible data. For example, DSC thermograms show distinct endothermic peaks at ~149°C (solid → liquid crystal) and ~160°C (liquid crystal → isotropic liquid) .
Advanced: What mechanistic insights explain this compound’s liquid crystalline behavior?
The chiral cholesterol moiety induces a helical superstructure. In the liquid crystal phase:
- Molecular alignment : Molecules align parallel, forming a twisted nematic phase.
- Optical activity : The pitch of the helix determines wavelength-selective light scattering, causing temperature-dependent color shifts. This is quantified using polarizing microscopy and optical rotatory dispersion .
Advanced: How does pyridine enhance the synthesis of this compound, and what alternatives exist?
Pyridine acts as both a catalyst and acid scavenger. Its lone electron pair stabilizes the acyl chloride intermediate, accelerating nucleophilic attack by cholesterol’s hydroxyl group. Alternatives include:
- Non-nucleophilic bases : DMAP (4-dimethylaminopyridine) increases reaction rates but is cost-prohibitive.
- Solvent systems : Dichloromethane or THF may replace pyridine, but require additional steps to neutralize HCl .
Advanced: What statistical and data-validation methods ensure reproducibility in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
